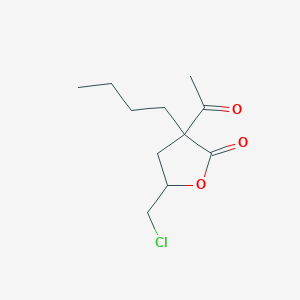
3-Acetyl-3-butyl-5-(chloromethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-3-butyl-5-(chloromethyl)oxolan-2-one is a chemical compound with the molecular formula C₁₀H₁₇ClO₃ It is a member of the oxolanone family, characterized by a five-membered lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-3-butyl-5-(chloromethyl)oxolan-2-one typically involves the following steps:
Formation of the Lactone Ring: The initial step involves the cyclization of a suitable precursor to form the oxolanone ring. This can be achieved through intramolecular esterification or lactonization reactions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst.
Acetylation and Butylation: The acetyl and butyl groups are introduced through acylation and alkylation reactions, respectively. Common reagents for these steps include acetic anhydride and butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-3-butyl-5-(chloromethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Acetyl-3-butyl-5-(chloromethyl)oxolan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-3-butyl-5-(chloromethyl)oxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways. For example, the chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-3-butyl-5-methyl-oxolan-2-one: Similar structure but lacks the chloromethyl group.
3-Acetyl-3-butyl-5-(bromomethyl)oxolan-2-one: Similar structure with a bromomethyl group instead of chloromethyl.
3-Acetyl-3-butyl-5-(hydroxymethyl)oxolan-2-one: Similar structure with a hydroxymethyl group.
Uniqueness
3-Acetyl-3-butyl-5-(chloromethyl)oxolan-2-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for synthetic chemistry and various applications in research and industry.
Properties
CAS No. |
62328-73-8 |
|---|---|
Molecular Formula |
C11H17ClO3 |
Molecular Weight |
232.70 g/mol |
IUPAC Name |
3-acetyl-3-butyl-5-(chloromethyl)oxolan-2-one |
InChI |
InChI=1S/C11H17ClO3/c1-3-4-5-11(8(2)13)6-9(7-12)15-10(11)14/h9H,3-7H2,1-2H3 |
InChI Key |
OASCVPJWNJKUQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC(OC1=O)CCl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















